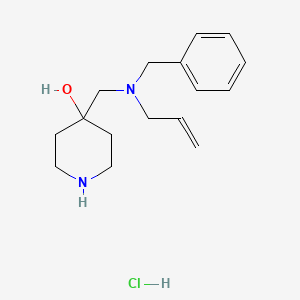

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

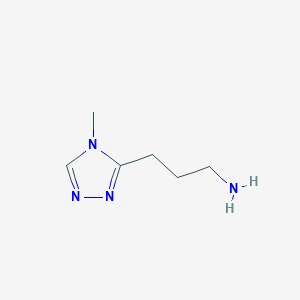

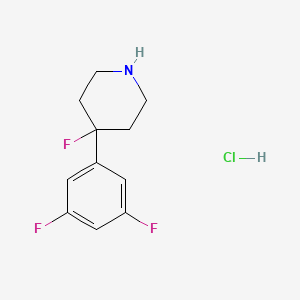

4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid ist eine synthetische Verbindung, die zur Klasse der Piperidin-Chemikalien gehört. Piperidinderivate sind weithin für ihre bedeutende Rolle in der medizinischen Chemie und pharmazeutischen Anwendungen bekannt. Diese Verbindung weist einen Piperidinring auf, der mit einer Allylgruppe, einer Benzylgruppe und einer Hydroxylgruppe substituiert ist, wodurch sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch Cyclisierungsreaktionen synthetisiert werden, die geeignete Vorläuferstoffe beinhalten.

Substitutionsreaktionen: Die Allyl- und Benzylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt.

Hydroxylierung: Die Hydroxylgruppe wird durch Oxidationsreaktionen unter Verwendung geeigneter Oxidationsmittel hinzugefügt.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Temperaturen und Druckbedingungen, um die Reaktionen effizient zu ermöglichen.

Chemische Reaktionsanalyse

Reaktionstypen

4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen oder die Allyl- und Benzylgruppen zu verändern.

Substitution: Die Allyl- und Benzylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion deoxygenierte Derivate erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the allyl and benzyl groups.

Substitution: The allyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce deoxygenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piperidin: Eine Grundstruktur, die der Verbindung ähnelt, jedoch ohne die Allyl-, Benzyl- und Hydroxylgruppen.

4-Piperidon: Enthält eine Ketongruppe anstelle der Hydroxylgruppe.

Piperidin-4-ol: Ähnliche Struktur, jedoch ohne die Allyl- und Benzylgruppen.

Einzigartigkeit

4-((Allyl(Benzyl)amino)methyl)piperidin-4-ol-Hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Allyl- und Benzylgruppen sowie der Hydroxylgruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C16H25ClN2O |

|---|---|

Molekulargewicht |

296.83 g/mol |

IUPAC-Name |

4-[[benzyl(prop-2-enyl)amino]methyl]piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-2-12-18(13-15-6-4-3-5-7-15)14-16(19)8-10-17-11-9-16;/h2-7,17,19H,1,8-14H2;1H |

InChI-Schlüssel |

UYNYIFBXNPJEPK-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN(CC1=CC=CC=C1)CC2(CCNCC2)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)